1-[4-(2-Bromobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
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Overview
Description
1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE is a complex organic compound with the molecular formula C20H23BrN2O3. This compound is characterized by the presence of a bromobenzyl group attached to a piperazine ring, which is further linked to a methoxyphenoxy ethanone moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE involves several steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The bromobenzyl group is introduced through a substitution reaction using 2-bromobenzyl chloride. The final step involves the attachment of the methoxyphenoxy ethanone moiety through an etherification reaction .
Chemical Reactions Analysis
1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The bromobenzyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways. The methoxyphenoxy ethanone moiety may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE can be compared with other similar compounds, such as:
1-(4-Bromobenzyl)piperidine: This compound has a similar bromobenzyl group but lacks the methoxyphenoxy ethanone moiety, making it less complex and potentially less bioactive.
1-(4-Bromobenzyl)piperazine: Similar to the target compound but without the methoxyphenoxy ethanone group, which may affect its biological activity and stability.
The uniqueness of 1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE lies in its combination of functional groups, which contribute to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C20H23BrN2O3 |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
1-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-17-6-8-18(9-7-17)26-15-20(24)23-12-10-22(11-13-23)14-16-4-2-3-5-19(16)21/h2-9H,10-15H2,1H3 |
InChI Key |
HBNMUHGQYMEZBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Br |
Origin of Product |
United States |
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